molecular formula C18H18N2O3 B2822678 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide CAS No. 1099656-27-5

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide

Cat. No.: B2822678
CAS No.: 1099656-27-5
M. Wt: 310.353
InChI Key: YUFMPOYTTGDUKA-UHFFFAOYSA-N
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Description

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide (CAS 1099656-27-5) is a synthetic organic compound with a molecular formula of C18H18N2O3 and a molecular weight of 310.35 g/mol. This chemical features an indoline-2-carboxamide core, a privileged structure in medicinal chemistry, which is functionalized with a (m-tolyloxy)acetyl group at the N1 position. Its structure includes hydrogen bond donor and acceptor sites, contributing to a topological polar surface area of approximately 72.6 Ų, which can influence its bioavailability and interaction with biological targets . While specific biological data for this exact compound is limited in public literature, its core structure and functional groups suggest significant potential for pharmacological research. The indoline scaffold and carboxamide functionality are common in compounds with diverse biological activities. Recent scientific investigations highlight that structurally related compounds, particularly N-acyl indole and tryptophan derivatives, are being explored as potent antagonists of the P2Y14 receptor (P2Y14R) . The P2Y14R is a G protein-coupled receptor (GPCR) strongly associated with the regulation of immune and inflammatory responses; its activation is linked to pathways such as NLRP3 inflammasome activation in conditions like acute lung injury (ALI) . Furthermore, phenoxyacetamide derivatives have been documented in research as key scaffolds with anti-inflammatory and anti-angiogenic properties, acting through mechanisms that may involve the inhibition of cyclooxygenase (COX) enzymes or vascular endothelial growth factor (VEGF) . This compound is therefore positioned as a valuable chemical tool for researchers investigating novel therapeutics for inflammatory diseases, immune modulation, and related GPCR signaling pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary use.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-4-7-14(9-12)23-11-17(21)20-15-8-3-2-6-13(15)10-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFMPOYTTGDUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxamide with m-tolyloxyacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activity, this compound is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • NH Chemical Shifts : The downfield NH signals (δH 8.39–9.17 ppm) across analogs suggest strong hydrogen bonding, critical for target engagement .
  • Synthetic Yields : Yields range from 23–59%, with cyclopropyl and butyl substituents offering optimal balance between steric effects and reactivity .

Biological Activity

1-(2-(m-Tolyloxy)acetyl)indoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antiproliferative effects, apoptosis induction, and interactions with various biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with acetylating agents and m-tolyloxy groups. The synthetic pathway can be summarized as follows:

  • Starting Materials : Indole, m-tolyl alcohol, and appropriate acetylating agents.
  • Reagents : Acetic anhydride or acetyl chloride is commonly used.
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.

The reaction yields the desired indoline derivative, which can be purified through recrystallization or chromatography.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of indole-2-carboxamides, including this compound. These compounds have shown significant activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and glioblastoma (KNS42) cell lines.
  • Inhibitory Concentrations : The IC50 values for these compounds ranged from 0.33 µM to 1.50 µM, indicating potent antiproliferative properties .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.95Inhibition of CDK2 and EGFR
A5491.50Induction of apoptosis via caspase activation
KNS420.33Multi-targeted kinase inhibition

Apoptosis Induction

The mechanism by which this compound induces apoptosis has been linked to several apoptotic markers:

  • Caspases Activation : Significant activation of caspases 3, 8, and 9 was observed, indicating a mitochondrial pathway involvement.
  • Bcl-2 Family Proteins : Alterations in the expression of Bcl-2 and Bax were noted, supporting the pro-apoptotic effects of the compound .

Case Studies

Several case studies have been conducted to evaluate the efficacy of indole derivatives in cancer therapy:

  • Study on Glioblastoma :
    • Objective : To assess the cytotoxic effects on glioblastoma cells.
    • Findings : The compound demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed in treated cells compared to controls.
  • Breast Cancer Study :
    • Objective : To evaluate the impact on MCF-7 cells.
    • Results : Enhanced apoptosis rates were recorded alongside decreased proliferation rates, suggesting potential for therapeutic application in breast cancer treatment .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with multiple cellular targets:

  • Kinase Inhibition : The compound acts as a multi-targeted kinase inhibitor, particularly affecting CDK2 and EGFR pathways.
  • Apoptotic Pathways : It influences apoptotic signaling pathways by modulating key proteins involved in cell survival and death.

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